2-Chloro-6-fluoro-3-iodobenzaldehyde is a tri-halogenated aromatic aldehyde, a compound class valued as versatile intermediates in multi-step organic synthesis. Its key procurement feature is the presence of three distinct halogen atoms—fluorine, chlorine, and iodine—at specific positions on the phenyl ring. This unique substitution pattern provides a platform for sequential, site-selective chemical modifications, where each halogen can be addressed based on its differential reactivity, particularly in metal-catalyzed cross-coupling reactions. [1]
Direct substitution with simpler, less expensive analogs such as 2-chloro-6-fluorobenzaldehyde is not viable for synthetic routes requiring selective C-C or C-N bond formation at the C3 position. The carbon-iodine bond is exceptionally labile towards oxidative addition with palladium catalysts, a required step in common cross-coupling reactions like the Suzuki-Miyaura coupling. [1] In contrast, the carbon-chlorine bond is significantly more inert under typical Suzuki conditions. [2] Therefore, replacing this compound with an analog lacking the C3-iodine atom eliminates the primary reactive site for these critical transformations, fundamentally halting the intended synthetic pathway and preventing the formation of target molecules such as advanced kinase inhibitors. [3]
In the synthesis of key intermediates for potent AKT kinase inhibitors, 2-Chloro-6-fluoro-3-iodobenzaldehyde enables near-quantitative yields in a critical C-C bond-forming step. A one-pot Suzuki coupling with a pyrazole boronate, followed by in-situ reduction of the aldehyde, proceeds with a 99% yield. [1] This reaction is fundamentally impossible with the common substitute 2-chloro-6-fluorobenzaldehyde, which lacks the essential iodine handle, resulting in a 0% yield for the target coupling reaction.
| Evidence Dimension | Reaction Yield (One-pot Suzuki coupling & reduction) |
| Target Compound Data | 99% |
| Comparator Or Baseline | 2-Chloro-6-fluorobenzaldehyde: 0% (Lacks the required C-I bond for the reaction) |
| Quantified Difference | Enables a 99% yield vs. a 0% yield |
| Conditions | Pd(dppf)Cl2 catalyst, Na2CO3 base, 1,4-dioxane/water solvent, 80 °C, followed by NaBH4 reduction. |
For synthesizing this specific class of pharmaceutical intermediates, this exact precursor is non-negotiable to achieve a viable product yield.
The compound's structure provides two distinct reactive handles for palladium-catalyzed cross-coupling, enabling controlled, sequential synthesis. The C-I bond reacts selectively under mild conditions where the C-Cl bond remains intact. The established reactivity order for oxidative addition is C-I >> C-Br >> C-Cl. [1] This large reactivity gap between iodine and chlorine allows for selective elaboration at the C3 position without side reactions at the C2 position, streamlining complex syntheses by avoiding additional protection/deprotection steps.
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Oxidative Addition |
| Target Compound Data | High reactivity at C-I bond, very low reactivity at C-Cl bond |
| Comparator Or Baseline | Dibromo- or Dichloro-analogs: Smaller reactivity difference between halogens, leading to selectivity challenges. |
| Quantified Difference | Qualitatively large difference (I >> Cl) |
| Conditions | Standard Palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Heck, Sonogashira). |
This feature allows for more efficient, predictable, and cost-effective manufacturing routes for complex molecules by enabling selective, sequential bond formation.
This compound is a documented precursor to the potent, orally bioavailable, pan-AKT kinase inhibitor AZD5363 (Capivasertib). [1] The final drug molecule, which has undergone extensive clinical trials, retains the 2-chloro-6-fluoro-3-substituted-phenyl moiety derived directly from this starting material. The specific substitution pattern is crucial for the compound's biological activity; AZD5363 inhibits all AKT isoforms with an enzymatic IC50 of ≤10 nmol/L. [2] This establishes a direct link between the procurement of this specific precursor and the successful synthesis of a high-value, clinically-relevant therapeutic agent.
| Evidence Dimension | Downstream Product Performance (AKT Inhibition) |
| Target Compound Data | Serves as a key precursor to AZD5363 (AKT 1/2/3 IC50s = 3/8/8 nM) |
| Comparator Or Baseline | Not applicable; this is a validation of the precursor's utility. |
| Quantified Difference | Not applicable |
| Conditions | In vitro kinase assays for the final drug product. |
It provides procurement assurance by demonstrating that this starting material is not for a speculative route but is a validated component in the synthesis of a well-characterized, high-potency drug candidate.
This compound is the right choice for synthetic campaigns targeting specific pyrrolopyrimidine-based AKT inhibitors, such as AZD5363. Its structure is essential for establishing the required 3-position linkage via high-yield Suzuki coupling, a critical step in the documented synthetic route. [1]
Ideal for projects requiring the selective introduction of an aryl or heteroaryl group at the C3 position of a 2-chloro-6-fluorobenzaldehyde core. The high reactivity of the C-I bond ensures that coupling occurs cleanly at this position, preserving the C-Cl bond for subsequent transformations or as a permanent electronic and steric feature. [2]
Serves as a valuable starting fragment in FBDD programs. The core provides a well-defined conformational and electronic profile, while the iodine atom acts as a predictable, reactive handle or 'growth vector' for rapidly synthesizing analog libraries via robust cross-coupling chemistry to explore the target's binding pocket. [3]